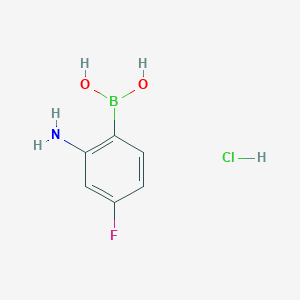
(2-Amino-4-fluorophenyl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4-fluorophenyl)boronic acid hydrochloride is an organoboron compound that contains a boronic acid group attached to a fluorinated aromatic ring. This compound is of interest in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 2-amino-4-fluorophenylboronic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of specific solvents and catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the boronic acid group.
Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.
Applications De Recherche Scientifique
(2-Amino-4-fluorophenyl)boronic acid hydrochloride is used in several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (2-Amino-4-fluorophenyl)boronic acid hydrochloride exerts its effects depends on the specific application. In cross-coupling reactions, it typically acts as a boronic acid reagent that forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or industrial context.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar structure but lacks the amino and fluorine groups.
2-Amino-3-fluorophenylboronic Acid: Similar but with a different position of the fluorine atom.
4-Amino-3-fluorophenylboronic Acid: Another positional isomer.
Uniqueness: (2-Amino-4-fluorophenyl)boronic acid hydrochloride is unique due to the presence of both an amino and a fluorine group on the aromatic ring, which can influence its reactivity and applications compared to other boronic acids.
Propriétés
Formule moléculaire |
C6H8BClFNO2 |
|---|---|
Poids moléculaire |
191.40 g/mol |
Nom IUPAC |
(2-amino-4-fluorophenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,10-11H,9H2;1H |
Clé InChI |
LNNYWUSZLQKAEK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)F)N)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


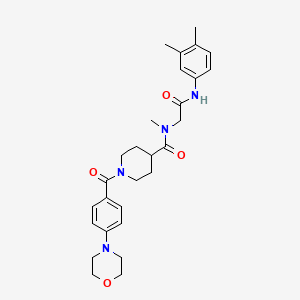
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
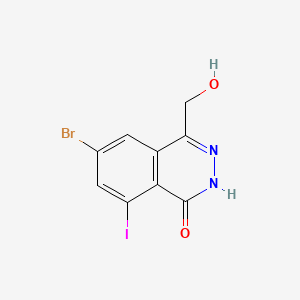
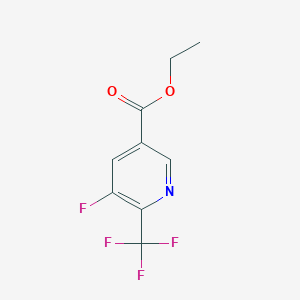
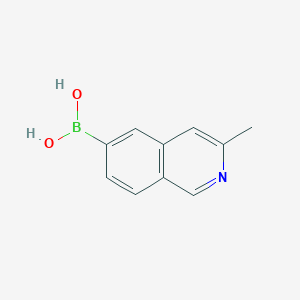
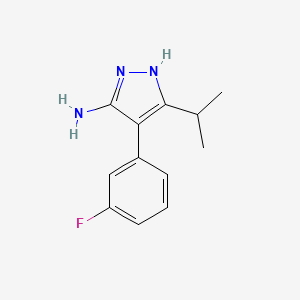
![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)

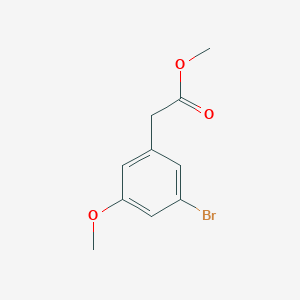
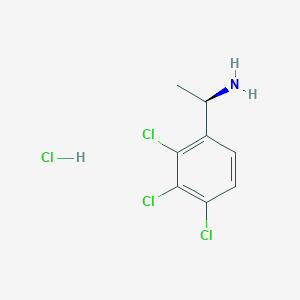
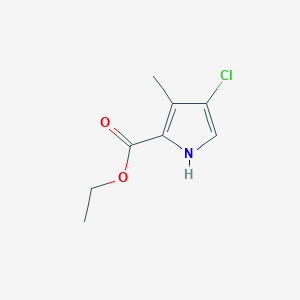
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
